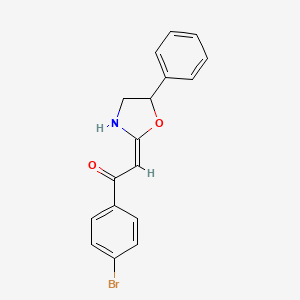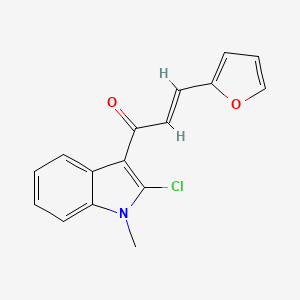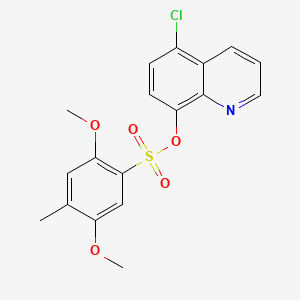![molecular formula C10H8BrN3O2S B13371223 5-Bromo-2-{[3-(1,3-thiazol-2-yl)-3-oxetanyl]oxy}pyrimidine](/img/structure/B13371223.png)
5-Bromo-2-{[3-(1,3-thiazol-2-yl)-3-oxetanyl]oxy}pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-{[3-(1,3-thiazol-2-yl)-3-oxetanyl]oxy}pyrimidine is a heterocyclic compound that contains a bromine atom, a thiazole ring, an oxetane ring, and a pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-{[3-(1,3-thiazol-2-yl)-3-oxetanyl]oxy}pyrimidine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Formation of the Oxetane Ring: The oxetane ring can be synthesized by reacting an epoxide with a suitable nucleophile under acidic or basic conditions.
Coupling of Thiazole and Oxetane Rings: The thiazole and oxetane rings can be coupled using a suitable coupling reagent such as a carbodiimide or a phosphonium salt.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting a suitable amidine with a suitable α-haloketone under basic conditions.
Bromination: The final step involves bromination of the pyrimidine ring using a suitable brominating agent such as N-bromosuccinimide (NBS) or bromine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated synthesis platforms.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-{[3-(1,3-thiazol-2-yl)-3-oxetanyl]oxy}pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: The pyrimidine ring can undergo reduction to form dihydropyrimidines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiolate, and sodium alkoxide. Reaction conditions typically involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Common reagents include oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate. Reaction conditions typically involve the use of polar solvents such as acetonitrile or methanol at room temperature.
Reduction Reactions: Common reagents include reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas. Reaction conditions typically involve the use of polar solvents such as ethanol or tetrahydrofuran (THF) at room temperature or under reflux.
Major Products Formed
Substitution Reactions: Major products include substituted pyrimidines, thiazoles, and oxetanes.
Oxidation Reactions: Major products include sulfoxides and sulfones.
Reduction Reactions: Major products include dihydropyrimidines and reduced thiazoles.
Aplicaciones Científicas De Investigación
5-Bromo-2-{[3-(1,3-thiazol-2-yl)-3-oxetanyl]oxy}pyrimidine has several scientific research applications, including:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting cancer, infectious diseases, and neurological disorders.
Organic Synthesis: This compound can be used as a versatile intermediate in the synthesis of various heterocyclic compounds and natural products.
Materials Science: This compound can be used as a precursor for the synthesis of functional materials such as polymers, dyes, and sensors.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-{[3-(1,3-thiazol-2-yl)-3-oxetanyl]oxy}pyrimidine depends on its specific application. In medicinal chemistry, this compound may exert its effects by:
Binding to DNA or RNA: The compound may intercalate into DNA or RNA, disrupting their normal function and leading to cell death.
Inhibiting Enzymes: The compound may inhibit key enzymes involved in cellular processes such as DNA replication, transcription, and translation.
Modulating Receptors: The compound may bind to and modulate the activity of specific receptors, leading to changes in cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-5-{[3-(1,3-thiazol-2-yl)-3-oxetanyl]oxy}pyridine: This compound is similar in structure but contains a pyridine ring instead of a pyrimidine ring.
5-Bromo-2-{[3-(1,3-thiazol-2-yl)-3-oxetanyl]oxy}benzene: This compound is similar in structure but contains a benzene ring instead of a pyrimidine ring.
5-Bromo-2-{[3-(1,3-thiazol-2-yl)-3-oxetanyl]oxy}thiophene: This compound is similar in structure but contains a thiophene ring instead of a pyrimidine ring.
Uniqueness
5-Bromo-2-{[3-(1,3-thiazol-2-yl)-3-oxetanyl]oxy}pyrimidine is unique due to the presence of the pyrimidine ring, which can confer specific biological activities and chemical reactivity. The combination of the thiazole, oxetane, and pyrimidine rings in a single molecule also provides a unique scaffold for the development of new compounds with diverse applications.
Propiedades
Fórmula molecular |
C10H8BrN3O2S |
|---|---|
Peso molecular |
314.16 g/mol |
Nombre IUPAC |
2-[3-(5-bromopyrimidin-2-yl)oxyoxetan-3-yl]-1,3-thiazole |
InChI |
InChI=1S/C10H8BrN3O2S/c11-7-3-13-9(14-4-7)16-10(5-15-6-10)8-12-1-2-17-8/h1-4H,5-6H2 |
Clave InChI |
PPJRAUBNRWSSSF-UHFFFAOYSA-N |
SMILES canónico |
C1C(CO1)(C2=NC=CS2)OC3=NC=C(C=N3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[2-(1-Azepanyl)ethyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371145.png)
![N-{2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyridin-3-yl}-N-(2-methoxyphenyl)amine](/img/structure/B13371149.png)


![3-(3-Methyl-1-benzofuran-2-yl)-6-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371164.png)
![6-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]nicotinamide](/img/structure/B13371167.png)
![Methyl 4-({3-[(4-methoxybenzoyl)amino]propanoyl}amino)butanoate](/img/structure/B13371171.png)
![3-Methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde (6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)hydrazone](/img/structure/B13371183.png)
![3-(1-Benzofuran-2-yl)-6-(3-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371194.png)


![N-(4-methyl-2-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B13371215.png)
![2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B13371216.png)
![N-[2-(1H-pyrrol-1-yl)ethyl]-1,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide](/img/structure/B13371219.png)
